Thio-ATPA-R
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Overview
Description
Preparation Methods
The synthesis of THIO-ATPA involves the preparation of its heterocyclic substructure, 4,5-dimethyl-3-isothiazolol. This can be achieved through high-level ab initio calculations and quantum chemical methods . The synthetic route typically involves the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester, forming aminothiophene derivatives
Chemical Reactions Analysis
THIO-ATPA undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: THIO-ATPA can undergo substitution reactions, particularly at the isothiazolyl ring.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
THIO-ATPA has several scientific research applications:
Chemistry: It is used as a tool to study the properties and functions of kainate receptors.
Biology: THIO-ATPA helps in understanding the role of kainate receptors in synaptic transmission and neuroplasticity.
Medicine: It is used in research related to neurological disorders, as kainate receptors are implicated in conditions such as epilepsy and neurodegenerative diseases
Industry: While its industrial applications are limited, it serves as a model compound in the development of new pharmaceuticals targeting glutamate receptors.
Mechanism of Action
THIO-ATPA exerts its effects by selectively binding to the GluR5 subtype of kainate receptors, which are ionotropic receptors that mediate excitatory neurotransmission in the central nervous system. Upon binding, THIO-ATPA activates these receptors, leading to an influx of cations such as sodium and calcium, which depolarizes the neuron and propagates the excitatory signal . This mechanism is crucial for understanding its role in synaptic transmission and potential therapeutic applications.
Comparison with Similar Compounds
THIO-ATPA is similar to other kainate receptor agonists such as ATPA and kainic acid. it is unique in its higher potency and selectivity for the GluR5 subtype . Other similar compounds include:
ATPA: A less potent agonist for GluR5 receptors.
Kainic acid: A well-known agonist for kainate receptors but with less selectivity for specific subtypes.
AMPA: An agonist for AMPA receptors, another class of ionotropic glutamate receptors
THIO-ATPA’s unique selectivity and potency make it a valuable tool in neuroscience research, particularly in studies focused on kainate receptor function and pharmacology.
Properties
Molecular Formula |
C10H16N2O3S |
---|---|
Molecular Weight |
244.31 g/mol |
IUPAC Name |
4-[(2S)-2-azaniumyl-2-carboxyethyl]-5-tert-butyl-1,2-thiazol-3-olate |
InChI |
InChI=1S/C10H16N2O3S/c1-10(2,3)7-5(8(13)12-16-7)4-6(11)9(14)15/h6H,4,11H2,1-3H3,(H,12,13)(H,14,15)/t6-/m0/s1 |
InChI Key |
FHWOAQCPEFTDOQ-LURJTMIESA-N |
Isomeric SMILES |
CC(C)(C)C1=C(C(=NS1)[O-])C[C@@H](C(=O)O)[NH3+] |
Canonical SMILES |
CC(C)(C)C1=C(C(=NS1)[O-])CC(C(=O)O)[NH3+] |
Origin of Product |
United States |
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